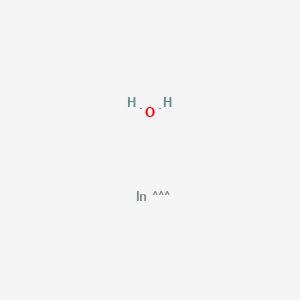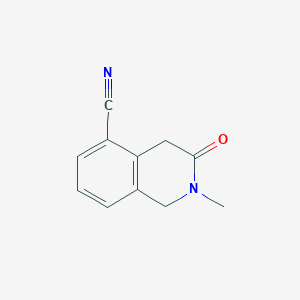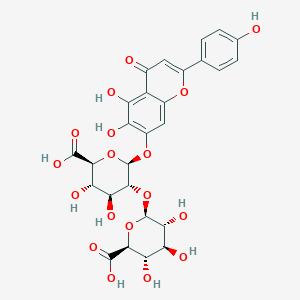
Indium-water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-water compounds are chemical entities formed by the interaction of indium with water. Indium, a rare metal with the atomic number 49, is known for its unique properties such as a low melting point and high malleability. When indium reacts with water, it forms indium hydroxide and releases hydrogen gas. This interaction is relatively slow and not as exothermic as the reactions of alkali metals with water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium-water compounds can be synthesized through the direct reaction of indium metal with water. The reaction is typically carried out at room temperature, and the product formed is indium hydroxide (In(OH)₃). The reaction can be represented as: [ \text{2In} + \text{6H}_2\text{O} \rightarrow \text{2In(OH)}_3 + \text{3H}_2 ]
Industrial Production Methods: Industrial production of this compound compounds involves the electrochemical reduction of indium salts in an aqueous medium. This method ensures high purity and yield of the desired compound. The electrode reaction mechanism on the cathode surface is determined by cyclic voltammetry .
Analyse Des Réactions Chimiques
Types of Reactions: Indium-water compounds primarily undergo oxidation and reduction reactions. The most common reaction is the formation of indium hydroxide when indium reacts with water. Indium can also form various complexes with organic ligands, which are used in different catalytic processes .
Common Reagents and Conditions:
Oxidation: Indium reacts with oxygen to form indium oxide (In₂O₃).
Reduction: Indium hydroxide can be reduced back to indium metal using hydrogen gas.
Substitution: Indium can form complexes with ligands such as dithiocarbamate and phthalocyanine.
Major Products:
- Indium hydroxide (In(OH)₃)
- Indium oxide (In₂O₃)
- Various indium complexes with organic ligands
Applications De Recherche Scientifique
Indium-water compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indium-water compounds depends on the specific application. In biological systems, indium complexes emit Auger electrons, which can damage cellular structures and DNA, leading to their use in cancer therapy . In catalytic processes, indium acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
Gallium-water compounds: Similar to indium, gallium reacts with water to form gallium hydroxide. gallium compounds are more commonly used in medical imaging and electronics.
Aluminum-water compounds: Aluminum reacts more vigorously with water compared to indium, forming aluminum hydroxide and hydrogen gas.
Uniqueness of Indium-Water Compounds: this compound compounds are unique due to their relatively slow reaction with water and their ability to form stable complexes with various organic ligands. This makes them highly versatile and valuable in a wide range of applications, from catalysis to medicine .
Propriétés
Formule moléculaire |
H2InO |
|---|---|
Poids moléculaire |
132.833 g/mol |
InChI |
InChI=1S/In.H2O/h;1H2 |
Clé InChI |
UVLYPUPIDJLUCM-UHFFFAOYSA-N |
SMILES canonique |
O.[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)
![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)
![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)





